![molecular formula C14H16N2 B1676942 Napamezole CAS No. 91524-14-0](/img/structure/B1676942.png)
Napamezole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Napamezole is C14H16N2 . The InChIKey, a unique identifier for chemical substances, is WETRBJOSGIDJHQ-UHFFFAOYSA-N . The exact molecular structure analysis would require more detailed resources or experimental data which are not available in the current search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of Napamezole are not explicitly mentioned in the available resources. Its molecular formula is C14H16N2 , and it has a molecular weight of 212.29 . Further details about its physical and chemical properties would require more specific resources or experimental data.
Applications De Recherche Scientifique
Alpha-2 Adrenergic Receptor Antagonism and Monoamine Re-uptake Inhibition
Napamezole demonstrates notable properties as an alpha-2 adrenergic receptor antagonist and a selective inhibitor of 5-hydroxytryptamine re-uptake. In vivo studies have shown its ability to antagonize alpha-2 adrenergic receptors and inhibit 5-hydroxytryptamine re-uptake. This dual mechanism of action, involving both receptor antagonism and neurotransmitter re-uptake inhibition, positions napamezole as a compound of interest in neuropsychopharmacology, potentially influencing norepinephrine and serotonin dynamics in the brain (Perrone et al., 1990).
Potential in Antidepressant Drug Development
Napamezole's unique combination of alpha-2 adrenoreceptor antagonism and serotonin-selective reuptake inhibitory activities has suggested its potential as an antidepressant. This combination of pharmacological properties offers a distinctive approach in the treatment of depression, potentially enhancing both noradrenergic and serotonergic neurotransmission (Wentland et al., 1987).
In Vitro Alpha Adrenergic Antagonist Activity
In vitro studies have detailed napamezole's selective antagonism at alpha-2 adrenergic receptors, as assessed in rat brain receptor binding assays. These findings underscore its pharmacological specificity and potential therapeutic implications in conditions where modulation of alpha-2 adrenergic receptors is beneficial (Perrone et al., 1990).
Safety And Hazards
The safety data sheet for Napamezole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Orientations Futures
The future directions for Napamezole are not explicitly mentioned in the available resources. As it is currently in the discontinued phase , it is unclear if there will be further development or research involving this drug. More specific information would require up-to-date resources or direct communication with the developers or researchers involved.
Propriétés
IUPAC Name |
2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRBJOSGIDJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869081 | |
Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Napamezole | |
CAS RN |
91524-14-0 | |
Record name | Napamezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?
A: Napamezole acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, Napamezole may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].
Q2: How does the structure of Napamezole contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?
A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of Napamezole suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].
Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of Napamezole?
A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of Napamezole:
- Antagonism of Clonidine-Induced Antinociception: Napamezole effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].
- Enhanced Norepinephrine Turnover: Napamezole administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].
- Modulation of Locus Coeruleus Neuronal Firing: Napamezole increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].
Q4: What are the potential advantages of developing antidepressants with a dual mechanism like Napamezole?
A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like Napamezole holds several potential advantages for antidepressant therapy:
- Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].
- Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, Napamezole might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].
- Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.